molecular formula C26H22N4O4S B2437442 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 1323650-37-8

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

Cat. No. B2437442
CAS RN: 1323650-37-8
M. Wt: 486.55
InChI Key: DHOOBASFCAVOLA-UHFFFAOYSA-N
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Description

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O4S and its molecular weight is 486.55. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, significantly outperforming the positive control 5-FU in terms of potency against various cancer cell lines. These compounds showed selective activities towards CNS, renal, and breast cancer cell lines, highlighting their potential as promising antitumor agents (Al-Suwaidan et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1,3,4-oxadiazole and quinazolin-4(3H)-one frameworks have shown promising antimicrobial and anti-proliferative activities. Specifically, piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, while certain compounds exhibited potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, and breast cancer (Al-Wahaibi et al., 2021).

Antioxidant and Cytotoxic Activity

Hybrid molecules incorporating quinazolin-4(3H)-one and polyphenolic compounds have been developed, exhibiting significant antioxidant and cytotoxic activities. These compounds showed higher cytotoxicity against cancerous cell types and high compatibility with normal cells. The addition of a third phenolic group in these molecules substantially influenced their antioxidant activity (Pele et al., 2022).

Synthesis and Biological Evaluation

A variety of quinazolinone derivatives have been synthesized and evaluated for their biological activities. These studies focused on developing compounds with improved anti-inflammatory, anticonvulsant, and antimicrobial properties. For instance, quinazolinone-oxadiazole conjugates have been assessed for their cytotoxic effects against cancer cell lines, indicating their potential in cancer therapy (Hassanzadeh et al., 2019).

Antihistaminic Agents

Novel quinazolin-4(3H)-one derivatives have been explored as potential H1-antihistaminic agents. These compounds demonstrated significant protection against histamine-induced bronchospasm in animal models, with one compound showing negligible sedation compared to the reference standard chlorpheniramine maleate. This suggests the potential of these derivatives as new H1-antihistaminic agents with reduced side effects (Alagarsamy & Parthiban, 2013).

properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-16-8-10-17(11-9-16)30-25(31)19-6-4-5-7-21(19)27-26(30)35-15-23-28-24(29-34-23)20-13-12-18(32-2)14-22(20)33-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOOBASFCAVOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

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